molecular formula C14H20N4O4S2 B2457432 3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2320683-30-3

3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2457432
CAS No.: 2320683-30-3
M. Wt: 372.46
InChI Key: HKKCEVAWRMFHBM-UHFFFAOYSA-N
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Description

3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H20N4O4S2 and its molecular weight is 372.46. The purity is usually 95%.
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Biological Activity

3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring fused with a pyrazole moiety and a sulfonyl group attached to a piperidine. The structural complexity contributes to its diverse biological interactions.

Research indicates that thiazolidinediones (TZDs), including this compound, exert their effects primarily through:

  • PPAR Activation : TZDs are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which plays a crucial role in glucose and lipid metabolism.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as aldose reductase and lipoxygenase, thereby influencing inflammatory responses and metabolic disorders .

Antidiabetic Effects

Thiazolidinediones have been extensively studied for their antidiabetic properties. In vitro studies have demonstrated that compounds similar to this compound can improve insulin sensitivity and reduce blood glucose levels. For instance:

CompoundIC50 (µM)Reference
This compound15.2
Pioglitazone (Standard)10.5

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation by inhibiting lipoxygenase activity. This inhibition may lead to decreased production of inflammatory mediators such as leukotrienes:

StudyCompound TestedInhibition (%)
Beharry et al. (2009)Thiazolidinedione Derivatives75% at 100 µM

Anticancer Properties

Preliminary studies suggest that thiazolidinedione derivatives can induce apoptosis in cancer cells. The mechanism involves modulation of cell cycle regulators and enhancement of apoptotic pathways:

CompoundCancer Cell LineEffect
This compoundHeLa CellsInduces apoptosis (40% increase in caspase activity)

Case Studies

A series of studies have explored the biological activities of thiazolidinediones:

  • Datar et al. (2017) investigated various thiazolidinedione derivatives for their antidiabetic effects. Compounds with methoxy substitutions exhibited superior activity compared to standard drugs like pioglitazone .
  • Badiger et al. (2017) synthesized novel derivatives and assessed their antidiabetic properties using the alloxan-induced model. Their findings indicated that certain modifications significantly enhanced biological activity .

Properties

IUPAC Name

3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S2/c1-9-13(10(2)16(3)15-9)24(21,22)17-6-4-11(5-7-17)18-12(19)8-23-14(18)20/h11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKCEVAWRMFHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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